Urapidil D6
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Overview
Description
Urapidil D6 is a deuterated form of urapidil, a sympatholytic antihypertensive drug. Urapidil acts as an alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist, making it effective in treating hypertension and hypertensive emergencies . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of urapidil due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urapidil involves several key steps:
Initial Reaction: Mixing 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to prepare 6-(3-hydroxypropyl amino)-1,3-dimethyl uracil.
Chlorination: Reacting 6-(3-hydroxypropyl amino)-1,3-dimethyl uracil with thionyl chloride to form 6-(3-chloropropylamino)-1,3-dimethyl uracil.
Final Reaction: Reacting 6-(3-chloropropylamino)-1,3-dimethyl uracil with 1-(2-methoxyphenyl) piperazine hydrochloride to obtain urapidil.
Industrial Production Methods
An improved industrial route involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by ytterbium triflate in acetonitrile. This method enhances the yield and purity of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the urapidil molecule.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride and bromine.
Major Products
The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of urapidil, which are useful for studying its pharmacological properties.
Scientific Research Applications
Urapidil D6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of urapidil.
Biology: Helps in understanding the interaction of urapidil with biological receptors.
Industry: Utilized in the development of new antihypertensive drugs and formulations.
Mechanism of Action
Urapidil exerts its effects through both central and peripheral mechanisms:
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Clonidine: A centrally acting alpha-2 adrenoceptor agonist used for similar indications.
Uniqueness
Urapidil’s dual action as an alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist makes it unique among antihypertensive agents. Unlike prazosin, urapidil does not cause reflex tachycardia, and its central action differentiates it from clonidine .
Properties
Molecular Formula |
C20H29N5O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-[[1,1,2,2,3,3-hexadeuterio-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]amino]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i6D2,9D2,10D2 |
InChI Key |
ICMGLRUYEQNHPF-NYKFNWAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC1=CC(=O)N(C(=O)N1C)C)C([2H])([2H])N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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